Product packaging for 1-(4-Tert-butylphenyl)-2-methylbutan-1-one(Cat. No.:CAS No. 60561-85-5)

1-(4-Tert-butylphenyl)-2-methylbutan-1-one

Cat. No.: B3146693
CAS No.: 60561-85-5
M. Wt: 218.33 g/mol
InChI Key: WJABJQOWEDFHJB-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-methylbutan-1-one is a high-purity organic compound supplied for research and development purposes. This ketone, with the CAS Number 60561-85-5 and a molecular formula of C15H22O, is characterized by a branched 2-methylbutanone chain attached to a 4-tert-butylphenyl group . Compounds of this structural class, featuring aryl alkyl ketone motifs, are of significant interest in organic synthesis and fragrance research. They frequently serve as key synthetic intermediates or building blocks for the preparation of more complex molecules, including pharmaceuticals and functional materials . The tert-butyl group and the specific alkyl chain branching can influence the compound's physical properties and reactivity, making it a valuable subject for structure-activity relationship (SAR) studies and method development in chemical synthesis. Researchers utilize such ketones in various transformations, including reductions to alcohols, oxidations, and as precursors in heterocycle formation. Furthermore, structurally similar aromatic ketones are investigated in material science for their potential liquid crystalline or optical properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B3146693 1-(4-Tert-butylphenyl)-2-methylbutan-1-one CAS No. 60561-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-6-11(2)14(16)12-7-9-13(10-8-12)15(3,4)5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJABJQOWEDFHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Tert Butylphenyl 2 Methylbutan 1 One

Established Chemical Synthesis Routes

The construction of the target molecule relies on the formation of a key carbon-carbon bond between the aromatic ring and the acyl group. Friedel-Crafts acylation and multi-step synthetic sequences are the most common approaches.

Friedel-Crafts Acylation Strategies

The most direct method for the synthesis of 1-(4-tert-butylphenyl)-2-methylbutan-1-one is the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with 2-methylbutanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The general reaction is as follows: tert-butylbenzene + 2-methylbutanoyl chloride --(AlCl₃)--> this compound

The tert-butyl group on the benzene (B151609) ring is a para-directing activator, meaning the acylation will predominantly occur at the position para to the tert-butyl group, leading to the desired product. The choice of Lewis acid catalyst and reaction solvent can significantly influence the yield and purity of the product.

Table 1: Key Parameters in Friedel-Crafts Acylation

ParameterTypical Conditions/ReagentsRationale
Aromatic Substrate tert-ButylbenzeneThe starting material containing the substituted phenyl ring.
Acylating Agent 2-Methylbutanoyl chlorideProvides the 2-methylbutanoyl group to be attached to the aromatic ring.
Catalyst Aluminum chloride (AlCl₃)A strong Lewis acid that activates the acylating agent.
Solvent Dichloromethane (B109758), Carbon disulfideInert solvents that do not react with the reagents or intermediates.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.

Multi-step Convergent and Divergent Synthetic Approaches

Multi-step syntheses offer greater flexibility and control over the final product, particularly when specific isomers or high purity are required. These can be designed as either convergent or divergent pathways.

A potential convergent synthesis could involve the preparation of two key intermediates that are then combined in a later step. For example, a Grignard reagent derived from 4-tert-butylbromobenzene could be reacted with 2-methylbutanenitrile, followed by hydrolysis to yield the target ketone.

A divergent approach might start from a common intermediate that can be modified to produce a variety of related compounds, including this compound. For instance, a more complex aromatic ketone could be synthesized and then selectively dealkylated or rearranged to form the desired product.

Stereoselective Synthesis and Chiral Induction

The 2-methylbutanoyl group in the target molecule contains a stereocenter at the second carbon. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure or enriched forms of the compound.

Enantioselective Methodologies for Stereocenter Formation

To synthesize a specific enantiomer of this compound, several strategies can be employed:

Use of a Chiral Starting Material: Starting with an enantiomerically pure form of 2-methylbutanoic acid or its derivative (e.g., (S)-2-methylbutanoyl chloride) in the Friedel-Crafts acylation will directly lead to the corresponding enantiomer of the final product.

Asymmetric Catalysis: An achiral starting material can be converted to a chiral product using a chiral catalyst. For example, an asymmetric variant of the Friedel-Crafts reaction could be employed, although this is a less common approach for this type of acylation.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is formed, the auxiliary is removed.

Diastereoselective Control in Synthetic Pathways

While the target molecule itself does not have diastereomers, diastereoselective control becomes important in multi-step syntheses where intermediates may have multiple stereocenters. In such cases, the relative stereochemistry of these intermediates must be carefully controlled to ensure the formation of the desired final product. This can be achieved by using stereoselective reagents and reaction conditions that favor the formation of one diastereomer over others.

Optimization of Reaction Conditions and Process Development

For any synthetic route, optimization of reaction conditions is essential to maximize yield, minimize byproducts, and ensure scalability. Key parameters that are often optimized include:

Catalyst Loading: Finding the minimum amount of catalyst required for efficient reaction.

Reaction Temperature and Time: Balancing reaction rate with selectivity and stability of reactants and products.

Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

Stoichiometry of Reactants: Adjusting the ratio of reactants to drive the reaction to completion and minimize waste.

Table 2: Factors for Optimization in the Synthesis of this compound

FactorVariableDesired Outcome
Yield Reactant ratio, temperature, catalystMaximization of product formation.
Purity Solvent, temperature, work-up procedureMinimization of side products and unreacted starting materials.
Stereoselectivity Chiral catalyst, chiral auxiliary, temperatureHigh enantiomeric or diastereomeric excess.
Process Safety Solvent choice, temperature controlAvoidance of hazardous conditions and reagents.
Cost-Effectiveness Reagent cost, reaction time, energy consumptionAn economically viable and efficient process.

Catalytic Systems in Synthesis (e.g., Palladium-catalyzed reactions)

The synthesis of aryl ketones like this compound is dominated by two main catalytic strategies: traditional Lewis acid catalysis and modern transition metal catalysis, particularly with palladium.

Lewis Acid Catalysis (Friedel-Crafts Acylation): The most conventional route is the Friedel-Crafts acylation of tert-butylbenzene with 2-methylbutanoyl chloride. youtube.comchemguide.co.uk This reaction employs a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. youtube.comyoutube.com The tert-butylbenzene then acts as a nucleophile, attacking the acylium ion to form the desired ketone. The tert-butyl group is an ortho-, para-director, and due to steric hindrance, the acylation occurs almost exclusively at the para-position, leading to high regioselectivity. cerritos.edu

Palladium-Catalyzed Synthesis: Modern synthetic chemistry offers several powerful palladium-catalyzed alternatives to the classical Friedel-Crafts reaction. These methods often provide higher functional group tolerance and milder reaction conditions. organic-chemistry.org

Carbonylative Cross-Coupling: A novel approach involves the palladium-catalyzed intermolecular carbonylation of arene C-H bonds. researchgate.net This method can directly couple an aromatic C-H bond with carbon monoxide and an appropriate coupling partner to form a ketone, potentially bypassing the need for pre-functionalized starting materials.

Suzuki-Miyaura Coupling: A highly versatile method involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an acyl chloride. organic-chemistry.org In this context, 4-tert-butylphenylboronic acid would be reacted with 2-methylbutanoyl chloride to yield the target ketone. These reactions are known for their high yields and broad substrate scope.

Tandem Addition-Oxidation: Another advanced strategy involves a tandem reaction where a platinacycle catalyst first facilitates the addition of an arylboronic acid to an aldehyde, followed by an in-situ oxidation of the resulting secondary alcohol to the ketone. scispace.com This one-pot procedure provides an efficient route to various aryl ketones.

Catalytic SystemReactantsGeneral PrincipleKey Advantages
Lewis Acid (e.g., AlCl₃)tert-Butylbenzene + 2-Methylbutanoyl ChlorideFriedel-Crafts Acylation: Generates an acylium ion electrophile for aromatic substitution. youtube.comCost-effective, well-established, high regioselectivity for para-substitution. cerritos.edu
Palladium(0)/Ligand4-tert-Butylphenylboronic Acid + 2-Methylbutanoyl ChlorideSuzuki-Miyaura Coupling: Catalytic cross-coupling of an organoboron compound with an acyl halide. organic-chemistry.orgMild conditions, high functional group tolerance, high yields.
Palladium AcetateAryl Boronic Acid + Carboxylic Anhydride (B1165640)Cross-Coupling: Can be performed in water with appropriate additives like PEG, enhancing green chemistry aspects. organic-chemistry.orgReusable catalytic system, environmentally friendlier solvent.
Platinacycle ComplexArylboronic Acid + AldehydeTandem Catalysis: Combines a catalyzed addition reaction with an in-situ oxidation step. scispace.comHigh efficiency, one-pot procedure, very low catalyst loading possible.

Influence of Solvents and Temperature on Reaction Efficiency and Selectivity

The choice of solvent and the control of temperature are critical parameters that significantly impact the yield, purity, and reaction rate in the synthesis of this compound.

In Friedel-Crafts acylation , the reaction is typically conducted in an inert solvent that can dissolve the reactants and the aluminum chloride complex without participating in the reaction. Dichloromethane (DCM) or dichloroethane are common choices. acs.org Temperature control is crucial; reactions are often initiated at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction and then warmed to room temperature or heated moderately (e.g., 60 °C) to drive the reaction to completion. chemguide.co.ukacs.org Inadequate temperature control can lead to the formation of side products.

For palladium-catalyzed reactions , the solvent plays a more active role in stabilizing the catalyst and intermediates. Solvents like dioxane, toluene, or dimethylformamide (DMF) are frequently used. researchgate.net Temperature is a key factor in influencing the rate of the catalytic cycle, including the oxidative addition and reductive elimination steps. For instance, a palladium-catalyzed α-alkylation of a ketone with an alcohol was shown to be effective in dioxane at 100 °C. researchgate.net The optimal temperature is highly dependent on the specific catalyst, ligands, and substrates involved and is often determined through empirical optimization.

ParameterInfluence on ReactionExamples & Notes
Temperature Affects reaction rate (kinetics) and can influence product distribution (selectivity). Higher temperatures generally increase reaction speed but may also promote side reactions or catalyst decomposition.Friedel-Crafts reactions may be started at 0 °C and warmed, or heated to 60 °C. chemguide.co.ukacs.org Palladium-catalyzed couplings are often run at elevated temperatures (e.g., 80-120 °C) to ensure efficient catalyst turnover. researchgate.net
Solvent Determines the solubility of reactants, reagents, and catalysts. It can also affect catalyst stability and activity by coordinating to the metal center. Polarity of the solvent can influence the transition state energies.Inert solvents like DCM are preferred for Friedel-Crafts acylation. acs.org Aprotic polar solvents like dioxane or DMF are common in palladium-catalyzed cross-coupling reactions. researchgate.net

Application of Design of Experiments (DoE) in Reaction Optimization

To efficiently optimize the complex interplay of variables in a chemical synthesis, modern chemists increasingly rely on statistical methods like Design of Experiments (DoE). nih.gov DoE is a powerful methodology for planning and analyzing experiments that allows for the simultaneous evaluation of multiple variables (factors). nih.gov This approach is superior to traditional one-factor-at-a-time (OFAT) optimization, as it can identify interactions between factors and map a process's response surface to find a true optimum.

In the context of synthesizing this compound, DoE could be applied to either a Friedel-Crafts or a palladium-catalyzed process. The factors to be investigated might include:

Catalyst loading

Reactant stoichiometry (e.g., ratio of acyl chloride to arene)

Temperature

Reaction time

Solvent composition

A case study on the optimization of a Pd-catalyzed aerobic oxidation highlights the power of this approach. rsc.org Researchers used DoE to develop a green and scalable flow process, investigating factors such as catalyst type, solvent, and temperature. The statistical analysis allowed them to significantly increase the product yield (up to 84%) and improve environmental metrics like the E-factor compared to non-optimized or stoichiometric methods. rsc.org Applying a similar DoE strategy to the synthesis of the target ketone would enable a systematic and efficient path to defining the optimal conditions for maximizing yield and minimizing impurities.

Synthesis of Structurally Related Analogs and Precursors

The creation of analogs of this compound for structure-activity relationship (SAR) studies requires robust methods for preparing the necessary building blocks and for derivatizing the final ketone product.

Preparation of Aryl and Alkyl Building Blocks

The synthesis of the target ketone is contingent on the availability of its two key precursors: the aryl component (tert-butylbenzene) and the alkyl component (2-methylbutanoyl chloride).

Aryl Building Block: The most common precursor, tert-butylbenzene, is readily synthesized via the Friedel-Crafts alkylation of benzene. cerritos.edulibretexts.org In this reaction, benzene is treated with an alkylating agent such as tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A primary challenge in this synthesis is polyalkylation, where the product, being more nucleophilic than the starting material, reacts further. This can be suppressed by using a large excess of benzene. libretexts.org

Alkyl Building Block: The acylating agent, 2-methylbutanoyl chloride, is typically prepared from its corresponding carboxylic acid, 2-methylbutanoic acid. The conversion is achieved by treating the carboxylic acid with a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Building BlockPrecursor(s)Synthetic MethodReference Reaction
tert-ButylbenzeneBenzene, tert-Butyl ChlorideFriedel-Crafts AlkylationAlCl₃-catalyzed reaction of an arene with an alkyl halide. cerritos.edu
2-Methylbutanoyl Chloride2-Methylbutanoic AcidAcyl Chloride FormationReaction of a carboxylic acid with thionyl chloride (SOCl₂).

Derivatization of Ketone and Phenyl Moieties in Synthesis

Once the core structure of this compound is assembled, a variety of analogs can be generated by chemically modifying the ketone functional group or the aromatic phenyl ring.

Derivatization of the Ketone Moiety: The carbonyl group is a versatile handle for further chemical transformations.

Reduction: The ketone can be completely reduced to a methylene (B1212753) (-CH₂-) group using methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-(2-methylbutyl)-4-tert-butylbenzene. youtube.com

α-Functionalization: Modern palladium-catalyzed methods allow for the α-arylation or α-alkylation of ketones, enabling the introduction of new substituents on the carbon adjacent to the carbonyl group. researchgate.netorganic-chemistry.org

Dehydrogenation: Palladium catalysts can also be used to introduce a double bond, converting the saturated ketone into its corresponding α,β-unsaturated analog (an enone). nih.gov

Derivatization of the Phenyl Moiety: The aromatic ring can undergo further electrophilic aromatic substitution. The existing acyl and tert-butyl groups are para to each other, meaning any new substituent will be directed to one of the four remaining positions on the ring. The strong deactivating effect of the ketone group and the steric bulk of the tert-butyl group will influence the position and feasibility of further substitutions, such as nitration, halogenation, or sulfonation.

Chemical Reactivity and Mechanistic Investigations of 1 4 Tert Butylphenyl 2 Methylbutan 1 One

Aromatic Ring Reactivity

The phenyl ring of 1-(4-tert-butylphenyl)-2-methylbutan-1-one is subject to substitution reactions, with the regiochemical outcome being influenced by the electronic effects of the existing substituents: the activating para-tert-butyl group and the deactivating 2-methylbutanoyl group.

Electrophilic Aromatic Substitution (SEAr) Pathways

In electrophilic aromatic substitution reactions, the tert-butyl group, being an alkyl group, is an activating ortho, para-director due to inductive effects and hyperconjugation. Conversely, the 2-methylbutanoyl group is a deactivating meta-director because of its electron-withdrawing nature, which results from the polarization of the carbonyl group.

The directing effects of these two groups are opposing. The powerful activating effect of the tert-butyl group generally dictates the position of substitution, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). However, the significant steric hindrance imposed by the bulky tert-butyl group can impede attack at the ortho positions, often leading to a preference for substitution at the para position relative to the acyl group (position 3 and 5), which are meta to the tert-butyl group. The actual product distribution will depend on the specific electrophile and reaction conditions.

Electrophilic Aromatic SubstitutionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(4-tert-butyl-2-nitrophenyl)-2-methylbutan-1-one and 1-(4-tert-butyl-3-nitrophenyl)-2-methylbutan-1-one
HalogenationBr₂, FeBr₃1-(2-bromo-4-tert-butylphenyl)-2-methylbutan-1-one and 1-(3-bromo-4-tert-butylphenyl)-2-methylbutan-1-one
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at the positions ortho to the tert-butyl group (meta to the acyl group) is expected.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). The subject molecule lacks such activation, making the aromatic ring electron-rich and thus not susceptible to attack by nucleophiles under standard SNAr conditions.

Carbonyl Group Transformations

The carbonyl group is a key site of reactivity in this compound, undergoing a variety of reduction, oxidation, and addition reactions.

Reduction and Oxidation Reactions

The carbonyl group can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reagents employed.

Reduction to an Alcohol: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)-2-methylbutan-1-ol.

Complete Reduction to an Alkane: The Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can be used to convert the carbonyl group into a methylene group, yielding 1-(4-tert-butylphenyl)-2-methylbutane. The Wolff-Kishner reduction is performed under strongly basic conditions, while the Clemmensen reduction uses strongly acidic conditions. The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base. vedantu.commasterorganicchemistry.com The Wolff-Kishner reduction may be less effective for sterically hindered ketones. vedantu.comwikipedia.org

Ketones are generally resistant to oxidation. organic-chemistry.org However, under specific conditions, such as the Baeyer-Villiger oxidation, the ketone can be converted to an ester. This reaction involves treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgopenstax.org The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In this case, the 4-tert-butylphenyl group has a higher migratory aptitude than the 2-methylbutyl group, leading to the formation of 4-tert-butylphenyl 2-methylbutanoate.

ReactionReagent(s)Product
Reduction to AlcoholNaBH₄ or LiAlH₄1-(4-tert-butylphenyl)-2-methylbutan-1-ol
Clemmensen ReductionZn(Hg), HCl1-(4-tert-butylphenyl)-2-methylbutane
Wolff-Kishner ReductionH₂NNH₂, KOH, heat1-(4-tert-butylphenyl)-2-methylbutane
Baeyer-Villiger Oxidationm-CPBA4-tert-butylphenyl 2-methylbutanoate

Condensation and Addition Reactions

The carbonyl carbon of this compound is electrophilic and can be attacked by various nucleophiles.

Aldol (B89426) Condensation: In the presence of a base, the ketone can act as an electrophile in a crossed aldol condensation with an enolizable aldehyde or another ketone. For instance, reaction with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, can lead to a single major product under controlled conditions.

Other Addition Reactions: Other nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols.

Reactivity of the Branched Butanone Side Chain

The butanone side chain possesses a chiral center at the carbon adjacent to the carbonyl group (the α-carbon). The hydrogen atom attached to this carbon is acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form a resonance-stabilized enolate.

The formation of this enolate is key to several reactions:

α-Halogenation: In the presence of an acid or base, the ketone can be halogenated at the α-position.

Aldol Addition: The enolate can act as a nucleophile and attack a carbonyl compound in an aldol addition reaction. However, due to the presence of only one α-hydrogen, the subsequent elimination step to form an α,β-unsaturated ketone (an aldol condensation) is not possible.

The steric hindrance provided by the methyl group on the α-carbon and the adjacent tert-butylphenyl group can influence the rate and feasibility of these reactions.

Mechanistic Studies of Transformation Pathways

The transformation pathways of this compound, a chiral alkyl aryl ketone, are predominantly governed by photochemical reactions, specifically Norrish Type I and Type II processes. These reactions are initiated by the absorption of ultraviolet light by the carbonyl group, leading to the formation of highly reactive excited states. Mechanistic studies, primarily drawing from extensive research on analogous alkyl aryl ketones, provide a framework for understanding the intricate steps involved in its degradation and rearrangement pathways.

Elucidation of Reaction Mechanisms via Kinetic Analysis

The competition between these two pathways is dictated by the structure of the ketone and the stability of the resulting radical intermediates. For this compound, the α-cleavage (Norrish Type I) would lead to the formation of a 4-tert-butylbenzoyl radical and a sec-butyl radical. The stability of the sec-butyl radical influences the rate of this cleavage.

The Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, forming a 1,4-biradical intermediate. numberanalytics.comscispace.com The rate of this process is dependent on the conformation of the molecule and the accessibility of the γ-hydrogens. Subsequent reactions of the 1,4-biradical, including cleavage to form an alkene and an enol (which tautomerizes to a ketone) or cyclization to form a cyclobutanol (B46151) (the Norrish-Yang reaction), determine the final product distribution. wikipedia.orgnumberanalytics.com

Kinetic studies on analogous systems often employ techniques like laser flash photolysis to observe transient intermediates and determine the rate constants for the various steps, including intersystem crossing from the initial singlet excited state to the reactive triplet state, the hydrogen abstraction process, and the subsequent decay of the biradical intermediate. doi.org For aryl alkyl ketones, intersystem crossing to the triplet state is typically efficient, and the subsequent reactions are often assumed to proceed from this triplet state. rsc.orgrsc.org

Table 1: Expected Kinetic Parameters in the Photolysis of this compound (Hypothetical, based on analogous systems)

ParameterDescriptionExpected Value Range
kISC (Intersystem Crossing Rate)Rate of conversion from the excited singlet state (S1) to the triplet state (T1).108 - 1010 s-1
kα (Norrish Type I Rate)Rate of α-cleavage from the excited state.Dependent on radical stability
kγ-H (γ-Hydrogen Abstraction Rate)Rate of intramolecular hydrogen abstraction to form the 1,4-biradical.106 - 108 s-1
τbiradical (Biradical Lifetime)The lifetime of the 1,4-biradical intermediate.10-7 - 10-9 s

Identification and Characterization of Reaction Intermediates

The photochemical reactions of this compound are expected to proceed through several key reactive intermediates.

Norrish Type I Intermediates: Upon α-cleavage, two primary radical intermediates are formed:

4-tert-butylbenzoyl radical: This acyl radical can subsequently lose carbon monoxide to form a 4-tert-butylphenyl radical.

sec-Butyl radical: A secondary alkyl radical.

These radicals can then undergo various secondary reactions such as recombination, disproportionation, or reaction with the solvent.

Norrish Type II Intermediates: The Norrish Type II pathway proceeds through a 1,4-biradical intermediate . numberanalytics.com For this compound, abstraction of a γ-hydrogen leads to a biradical with radical centers on the carbon that held the abstracted hydrogen and the oxygen of the original carbonyl group. This biradical is a critical intermediate that dictates the formation of the final products.

The 1,4-biradical can exist as diastereomers, and their relative stabilities and rates of interconversion can influence the stereochemical outcome of the reaction. rsc.org The subsequent reactions of this biradical are:

Cleavage (β-scission): This results in the formation of ethene and 1-(4-tert-butylphenyl)ethanone enol, which then tautomerizes to acetophenone.

Cyclization (Norrish-Yang reaction): Intramolecular combination of the radical centers forms a substituted cyclobutanol, specifically a 1-(4-tert-butylphenyl)-2-ethylcyclobutanol.

Table 2: Potential Reaction Intermediates in the Transformation of this compound

Reaction PathwayIntermediateSubsequent Reactions
Norrish Type I4-tert-butylbenzoyl radicalDecarbonylation
sec-Butyl radicalRecombination, disproportionation
Norrish Type II1,4-BiradicalCleavage to alkene and enol, cyclization to cyclobutanol

Role of Chirality in Reaction Outcomes

The presence of a chiral center at the α-position to the carbonyl group in this compound introduces a significant stereochemical dimension to its photochemical reactions.

In the Norrish Type I reaction , the α-cleavage results in the formation of a planar acyl radical and a sec-butyl radical. If the initial ketone is enantiomerically pure, the recombination of these radicals can lead to racemization at the α-carbon, as the radicals can recombine from either face. wikipedia.org

For the Norrish Type II reaction , the chirality of the starting material plays a crucial role in the stereochemistry of the products. The intramolecular γ-hydrogen abstraction can lead to the formation of diastereomeric 1,4-biradicals. The relative energies of the transition states leading to these biradicals and the subsequent conformational behavior of the biradicals themselves will determine the diastereoselectivity of the reaction. rsc.org

The Norrish-Yang cyclization of the diastereomeric biradicals can lead to the formation of multiple diastereomeric cyclobutanol products. The stereochemical outcome is often influenced by factors such as hydrogen bonding in the biradical intermediate, which can control its conformation and favor the formation of a specific stereoisomer. rsc.org The study of such reactions in chiral environments or with chiral catalysts has demonstrated the potential for high stereocontrol. chinesechemsoc.orgnih.gov

Furthermore, if the reaction is carried out in the presence of a chiral catalyst or in a chiral medium, it is possible to influence the enantioselectivity of the reaction, potentially leading to the deracemization of a racemic starting material or the enantioselective formation of products. princeton.edu

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure of 1-(4-tert-butylphenyl)-2-methylbutan-1-one , a predictable pattern of signals would emerge. The protons on the aromatic ring would appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the tert-butyl group would produce a sharp singlet around δ 1.3 ppm. docbrown.info The protons of the 2-methylbutanoyl moiety would exhibit more complex splitting patterns, including a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a multiplet for the methine proton, and a doublet for the methyl group attached to the chiral center. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, typically in the range of δ 190-210 ppm. The aromatic carbons would appear between δ 120-160 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic shifts around δ 35 and δ 31 ppm, respectively. nanalysis.com The carbons of the 2-methylbutanoyl group would resonate in the aliphatic region of the spectrum. docbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~205
Aromatic C (quaternary, attached to C=O) ~135
Aromatic C (quaternary, attached to tert-butyl) ~155
Aromatic CH ~128
Aromatic CH ~125
tert-Butyl (quaternary C) ~35
tert-Butyl (CH₃) ~31
Methine (CH) ~45
Methylene (CH₂) ~25
Methyl (CH₃ attached to CH) ~16

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in an actual experimental spectrum.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the protons of the ethyl group within the 2-methylbutanoyl chain and between the methine proton and its neighboring methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the protons on the aromatic ring adjacent to the carbonyl group to the carbonyl carbon itself, confirming the attachment of the butanoyl chain to the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

HRMS would be used to determine the exact mass of the molecular ion. For This compound (C₁₅H₂₂O), the calculated exact mass would be a key piece of data for confirming the molecular formula.

MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. Key fragment ions expected for This compound would include the loss of the tert-butyl group, cleavage at the acyl-aryl bond to produce a tert-butylbenzoyl cation, and fragmentation of the 2-methylbutanoyl side chain.

Predicted Key Fragment Ions in the Mass Spectrum

m/z Fragment
[M]+ Molecular Ion
[M-15]+ Loss of a methyl group
[M-57]+ Loss of a tert-butyl group
161 [C₁₁H₁₃O]+ (tert-butylbenzoyl cation)
85 [C₅H₉O]+ (2-methylbutanoyl cation)

Note: The relative intensities of these fragments would depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

Characteristic IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Aryl Ketone) 1685 - 1665
C-H (sp³ aliphatic) 2960 - 2850
C-H (aromatic) 3100 - 3000

The most prominent feature would be the strong C=O stretch, confirming the presence of the ketone functional group. docbrown.info The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic and aliphatic portions of the molecule. docbrown.info

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality of molecules. It measures the differential absorption of left- and right-circularly polarized light. The presence of a stereocenter at the C2 position of the butan-1-one chain in this compound makes this compound chiral, and thus, it is expected to be CD-active if it exists in an enantiomerically enriched form.

A CD spectrum provides information about the absolute configuration and conformational features of a chiral molecule. The sign and intensity of the Cotton effects in the spectrum are characteristic of the spatial arrangement of chromophores and auxochromes relative to the chiral center. In this ketone, the benzoyl group acts as the primary chromophore.

As of this review, a comprehensive search of scientific literature and chemical databases did not yield any specific experimental or theoretical CD spectroscopic data for this compound. Such a study would be valuable for assigning the absolute configuration (R or S) of its enantiomers. Typically, this would involve comparing the experimental CD spectrum with that predicted by quantum-chemical calculations.

Parameter Description Expected for this compound
Chirality The molecule possesses a chiral center at the carbon atom adjacent to the carbonyl group, bonded to a methyl and an ethyl group.Expected to exist as two enantiomers: (R)- and (S)-1-(4-tert-butylphenyl)-2-methylbutan-1-one.
Chromophore The part of the molecule that absorbs light.The 4-tert-butylbenzoyl group is the principal chromophore.
CD Activity The ability to absorb left and right circularly polarized light differently.The individual enantiomers are expected to be CD-active, showing mirror-image spectra. A racemic mixture would be CD-inactive.
Potential Data Information that could be obtained from a CD spectrum.Determination of absolute configuration (by comparison with theoretical calculations), study of conformational equilibria.
Status of Data Availability of experimental or published data.No specific CD spectroscopic data has been found in the public scientific literature for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a crystal structure would unambiguously determine its molecular geometry and the packing of the molecules in the crystal lattice.

A successful crystallographic analysis of a single crystal of one of the enantiomers would also confirm its absolute configuration. However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not uncover any published X-ray crystal structures for this compound. Therefore, definitive experimental data on its solid-state conformation, bond parameters, and crystal packing are not available at present.

Parameter Description Potential Findings for this compound
Molecular Conformation The spatial arrangement of atoms in the molecule.Would reveal the dihedral angles between the phenyl ring and the carbonyl group, and the conformation of the 2-methylbutyl chain.
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles between bonds.Would provide accurate geometric parameters for the entire molecule.
Absolute Configuration The absolute stereochemistry (R/S) of the chiral center.Could be unequivocally determined from a crystal structure of an enantiomerically pure sample (via the Flack parameter).
Intermolecular Interactions How molecules are arranged and interact with each other in the crystal.Would show details of crystal packing, including any hydrogen bonding or van der Waals interactions.
Status of Data Availability of experimental or published data.No X-ray crystallographic data has been found in the public scientific literature or structural databases for this compound.

Computational Chemistry and Theoretical Studies of 1 4 Tert Butylphenyl 2 Methylbutan 1 One

Quantum Chemical Calculations (e.g., DFT, HF-SCF)

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. The two most common methods are Hartree-Fock Self-Consistent Field (HF-SCF) and Density Functional Theory (DFT). HF-SCF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, is a method that determines the electronic properties of a many-electron system through its electron density. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy.

For 1-(4-tert-butylphenyl)-2-methylbutan-1-one, these calculations would typically be performed using a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution, including polarization and diffuse functions.

Electronic Structure and Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butylphenyl ring, while the LUMO is likely centered on the carbonyl group, which is electrophilic. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Hypothetical Molecular Orbital Data for this compound (calculated using DFT/B3LYP/6-311++G(d,p))

PropertyHypothetical Value (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap (ΔE)5.15
Ionization Potential6.25
Electron Affinity1.10

Conformational Analysis and Energetics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the bonds within the 2-methylbutyl group, would lead to various conformers with different energies.

The most stable conformer would be the one that minimizes steric hindrance. For instance, the bulky tert-butyl group on the phenyl ring would influence the preferred orientation of the 2-methylbutan-1-one side chain. Theoretical calculations can predict the relative energies of these conformers and the energy barriers for their interconversion. Studies on similar molecules, such as 2-methylbutane, have shown that staggered conformations are energetically favored over eclipsed conformations.

Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (°C-C-C=O)Relative Energy (kcal/mol)
A (Global Minimum)180 (anti-periplanar)0.00
B60 (gauche)1.5
C1203.2
D (Eclipsed)05.0 (Transition State)

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be used to model chemical reactions, predict their mechanisms, and identify the high-energy transition states that connect reactants to products. For this compound, a potential reaction to study would be its reduction, where the carbonyl group is converted to a hydroxyl group.

Theoretical calculations can map out the potential energy surface of the reaction, locating the minimum energy path. The structure and energy of the transition state are crucial for determining the reaction rate. For the reduction of a ketone, the transition state would likely involve the attacking nucleophile (e.g., a hydride ion) approaching the carbonyl carbon.

Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of this compound in silico (e.g., changing the position of the tert-butyl group, altering the alkyl chain), it is possible to establish relationships between its structure and its chemical reactivity or physical properties. This is often referred to as a Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) study.

For example, moving the tert-butyl group from the para-position to the meta- or ortho-position would likely alter the electronic properties of the phenyl ring, which in turn would affect the reactivity of the carbonyl group. Computational methods can quantify these effects by calculating descriptors such as electrostatic potential, dipole moment, and atomic charges for a series of related compounds.

In Silico Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be valuable for the identification and characterization of a molecule. For this compound, these could include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental data to confirm the structure.

IR Spectroscopy: Vibrational frequencies can be computed to help assign the peaks in an experimental infrared spectrum. The characteristic C=O stretching frequency would be a key feature.

UV-Vis Spectroscopy: Electronic transitions can be predicted to understand the molecule's absorption of ultraviolet and visible light.

Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterHypothetical Predicted Value
¹³C NMRCarbonyl Carbon (C=O)~200 ppm
¹H NMRtert-Butyl Protons~1.3 ppm
IRC=O Stretch~1685 cm⁻¹
UV-Visλmax (in ethanol)~255 nm

Molecular Docking Studies (for chemical interactions, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design to model protein-ligand interactions, it can also be used to study the non-covalent interactions between a small molecule and a surface or another molecule.

For this compound, molecular docking could be used to investigate its interactions with a stationary phase in chromatography or its potential to self-assemble. The docking simulations would reveal the likely binding modes and the types of intermolecular forces involved, such as hydrogen bonding (with the carbonyl oxygen), van der Waals interactions (from the alkyl and tert-butyl groups), and π-π stacking (involving the phenyl ring).

Derivatization and Advanced Functionalization of 1 4 Tert Butylphenyl 2 Methylbutan 1 One

Introduction of New Functional Groups on the Aryl Moiety

The 4-tert-butylphenyl group of 1-(4-tert-butylphenyl)-2-methylbutan-1-one is amenable to electrophilic aromatic substitution, a fundamental process for introducing new functional groups onto the benzene (B151609) ring. askthenerd.commasterorganicchemistry.com The existing substituents, the tert-butyl group and the 2-methylbutan-1-one moiety, dictate the position of incoming electrophiles.

The tert-butyl group is known to be an ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. stackexchange.com However, the significant steric bulk of the tert-butyl group can hinder substitution at the ortho positions (adjacent to the tert-butyl group). stackexchange.com The acyl group (the ketone) is a deactivating, meta-directing group. uci.edu The interplay of these directing effects determines the regioselectivity of substitution reactions. Given the para-substitution of the starting material, electrophilic attack will occur on the benzene ring of the 4-tert-butylphenyl moiety.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

Reaction TypeReagentsPotential Functional Group Introduced
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃-Br, -Cl
NitrationHNO₃, H₂SO₄-NO₂
SulfonationSO₃, H₂SO₄-SO₃H
Friedel-Crafts AlkylationR-Cl, AlCl₃-R (Alkyl group)
Friedel-Crafts AcylationRCOCl, AlCl₃-COR (Acyl group)

This table is illustrative of common electrophilic aromatic substitution reactions and the functional groups they introduce. The specific conditions would need to be optimized for this compound.

For instance, bromination using bromine in the presence of a Lewis acid catalyst like iron(III) bromide would be expected to introduce a bromine atom onto the aromatic ring. Similarly, nitration with a mixture of nitric and sulfuric acid can introduce a nitro group (-NO₂), which can be subsequently reduced to an amino group (-NH₂), providing a key building block for further derivatization.

Recent research has also highlighted methods for the functionalization of the tert-butyl group itself, which is typically considered unreactive. udg.educhemrxiv.org Catalytic systems, for example using manganese catalysts, have been developed for the hydroxylation of the C-H bonds within the tert-butyl group, opening up new possibilities for derivatization at this seemingly inert site. udg.educhemrxiv.org

Chemical Transformations of the Ketone Carbonyl Group

The carbonyl group is one of the most reactive functional groups in organic chemistry, and the ketone in this compound is no exception. studyrocket.co.ukweebly.com It readily undergoes a variety of nucleophilic addition reactions.

Reduction: A primary transformation of the ketone is its reduction to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which provide a hydride ion (H⁻) to attack the electrophilic carbonyl carbon. studyrocket.co.uk The resulting alcohol, 1-(4-tert-butylphenyl)-2-methylbutan-1-ol, can serve as a precursor for further reactions, such as esterification or etherification.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols. weebly.com This reaction allows for the introduction of a new carbon-carbon bond at the carbonyl carbon.

Formation of Imines and Enamines: The ketone can react with primary amines (R-NH₂) in the presence of an acid catalyst to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. msu.edu With secondary amines (R₂NH), the reaction typically leads to the formation of an enamine. msu.edu These nitrogen-containing derivatives are valuable intermediates in organic synthesis.

Table 2: Common Transformations of the Ketone Carbonyl Group

Reaction TypeReagentProduct Functional Group
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Grignard ReactionR-MgXTertiary Alcohol
Imine FormationR-NH₂, H⁺Imine (C=N-R)
Enamine FormationR₂NH, H⁺Enamine
Wittig ReactionPh₃P=CHRAlkene
Cyanohydrin FormationHCNCyanohydrin

This table summarizes key reactions of the ketone carbonyl group, leading to a variety of functionalized products.

Stereospecific Derivatization and Chiral Resolution

The presence of a chiral center at the carbon adjacent to the carbonyl group (C2) means that this compound exists as a pair of enantiomers. The separation and selective synthesis of these enantiomers are crucial for applications where stereochemistry is important, such as in the pharmaceutical and agrochemical industries.

Chiral Resolution: The separation of the racemic mixture into its individual enantiomers can be achieved through several methods. One common approach is the use of chiral resolving agents to form diastereomeric derivatives that can be separated by physical means like crystallization or chromatography. Another powerful technique is enzymatic kinetic resolution. For example, lipases can selectively catalyze the transesterification of one enantiomer of a related alcohol, allowing for the separation of the unreacted enantiomer and the esterified product.

Stereoselective Synthesis: The synthesis of a single enantiomer can be achieved through asymmetric synthesis. For instance, the stereoselective reduction of the ketone can be accomplished using chiral reducing agents or catalysts. Biocatalysis, employing enzymes such as alcohol dehydrogenases, has been shown to be highly effective in the stereoselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. mdpi.com

Table 3: Approaches to Stereospecific Derivatization and Chiral Resolution

MethodDescriptionOutcome
Chiral ResolutionFormation of diastereomers with a chiral resolving agent, followed by separation.Separation of enantiomers
Enzymatic Kinetic ResolutionEnzyme-catalyzed reaction that proceeds at a different rate for each enantiomer.Separation of enantiomers
Asymmetric ReductionUse of a chiral reducing agent or catalyst to selectively form one enantiomer of the alcohol.Enantiomerically enriched alcohol
Asymmetric AlkylationUse of a chiral auxiliary to direct the alkylation of an enolate to form one enantiomer.Enantiomerically enriched ketone derivative

This table outlines key strategies for obtaining stereochemically pure forms of this compound and its derivatives.

Derivatization for Enhanced Analytical Detection and Separation

For the purpose of analysis, particularly in complex matrices, it is often necessary to derivatize this compound to improve its volatility, thermal stability, or detectability by analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Derivatization for GC-MS Analysis: For GC-MS analysis, derivatization is often employed to increase the volatility of the analyte. youtube.com A common method for ketones is oximation, for example, by reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov The resulting oxime is more volatile and can be readily analyzed by GC-MS, often with enhanced sensitivity using negative chemical ionization (NCI) mode. nih.gov Another approach involves methoximation followed by silylation, which is particularly useful for metabolomic studies. youtube.com

Derivatization for HPLC Analysis: For HPLC analysis, derivatization is typically used to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors. waters.com A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comyorku.ca The reaction of the ketone with DNPH yields a brightly colored 2,4-dinitrophenylhydrazone derivative that can be easily detected at specific wavelengths. waters.comyorku.ca Another reagent, 2-nitrophenylhydrazine (B1229437) (2-NPH), can also be used to form derivatives suitable for HPLC-DAD-MS analysis. nih.gov

Table 4: Derivatization Reagents for Enhanced Analytical Detection

Analytical TechniqueDerivatizing ReagentDerivative FormedPurpose
GC-MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)PFB-oximeIncreased volatility and sensitivity (NCI mode)
GC-MSMethoxyamine hydrochloride (MeOx) followed by a silylating agent (e.g., MSTFA)Methoxime-trimethylsilyl etherIncreased volatility and thermal stability
HPLC-UV/Vis2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneIntroduction of a strong chromophore for UV detection
HPLC-DAD-MS2-Nitrophenylhydrazine (2-NPH)2-NitrophenylhydrazoneIntroduction of a chromophore and enables mass spectrometric identification
HPLC-UV/Visp-Nitrobenzene diazonium fluoroborateDiazo derivativeIntroduction of a chromophore for UV detection

This table provides examples of common derivatization strategies to improve the analytical detection and separation of ketones like this compound.

Biotransformation and Environmental Chemical Fate of 1 4 Tert Butylphenyl 2 Methylbutan 1 One

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For 1-(4-tert-butylphenyl)-2-methylbutan-1-one, the most relevant abiotic degradation pathways are likely photochemical degradation and, to a lesser extent, chemical oxidation.

Aromatic ketones are known to undergo photochemical reactions in the presence of sunlight. The absorption of UV radiation can excite the molecule, leading to several degradation pathways.

Direct Photolysis: The compound may directly absorb sunlight, leading to the cleavage of chemical bonds. For aromatic ketones, this can involve the cleavage of the bond between the carbonyl group and the aromatic ring or the alkyl chain.

Indirect Photolysis: The degradation of the compound can be accelerated by the presence of photosensitizers in the environment, such as dissolved organic matter. mdpi.com These substances absorb sunlight and produce reactive oxygen species, like hydroxyl radicals, which can then attack and degrade the target compound. For aromatic ketones, this is often a more significant degradation pathway than direct photolysis. nih.gov

The products of photochemical degradation would likely be a complex mixture of smaller molecules resulting from the fragmentation of the parent compound.

Hydrolysis: As mentioned in the context of biotransformation, this compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is expected to be a very slow and insignificant degradation pathway. industrialchemicals.gov.au

Oxidation: In the environment, chemical oxidation can be initiated by reactive species such as hydroxyl radicals, which are formed photochemically. These radicals can attack the aromatic ring and the alkyl side chains, leading to hydroxylation and eventual ring cleavage, similar to the oxidative pathways observed in biological systems.

Environmental Persistence and Formation of Transformation Products

The environmental persistence of this compound will be determined by the rates of both its biotic and abiotic degradation.

Based on its structure, the compound is expected to be moderately persistent. The tert-butyl group can sterically hinder enzymatic attack, potentially slowing down biodegradation. nih.gov However, the ketone and aromatic functionalities provide sites for both biological and photochemical degradation.

The transformation products formed in the environment are predicted to be similar to the metabolites from biotransformation, including hydroxylated derivatives and the corresponding alcohol from ketone reduction. Further degradation of these initial products would lead to smaller, more polar compounds, and ultimately to mineralization (conversion to carbon dioxide and water). The formation of persistent and potentially more toxic transformation products cannot be ruled out without specific experimental data.

Table 2: Predicted Environmental Transformation Products of this compound

Parent Compound Degradation Pathway Predicted Transformation Product
This compoundPhotochemical/Oxidative DegradationHydroxylated derivatives (on tert-butyl group and/or aromatic ring)
This compoundPhotochemical/Reductive Degradation1-(4-Tert-butylphenyl)-2-methylbutan-1-ol
This compoundPhotochemical DegradationCleavage products (e.g., 4-tert-butylbenzoic acid, 2-methylbutanal)

Lack of Specific Analytical Methods for this compound Hampers Environmental Detection

Despite the growing concern over synthetic musk compounds in the environment, specific, validated analytical methodologies for the detection of this compound in environmental samples remain largely undocumented in publicly available scientific literature. While general approaches for the analysis of synthetic musks are well-established, the absence of detailed research findings for this particular compound presents a significant data gap for environmental scientists and regulatory bodies.

The primary technique for the analysis of synthetic musks, a class to which this compound belongs, is gas chromatography coupled with mass spectrometry (GC-MS). This powerful analytical tool is capable of separating complex mixtures of compounds and identifying them based on their unique mass spectra. However, the successful application of GC-MS for a specific analyte requires optimized parameters, including the type of gas chromatography column, the temperature program of the oven, and the mass spectrometer settings. For this compound, such specific parameters are not readily found in published research.

In general, the analytical process for detecting synthetic musks in environmental matrices such as water, sediment, and sludge involves several key steps. The initial stage is sample collection and preparation, which aims to extract and concentrate the target compounds from the sample matrix. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of solvent and sorbent material is crucial for achieving high recovery rates of the analytes.

Following extraction, a clean-up step is often necessary to remove interfering substances that could affect the accuracy of the analysis. This can involve techniques such as column chromatography. The purified extract is then concentrated and injected into the GC-MS system for analysis.

While these general procedures are applicable to a wide range of synthetic musks, the specific recovery rates, limits of detection (LOD), and limits of quantification (LOQ) for this compound have not been reported. Without this information, it is challenging to assess the potential occurrence and environmental fate of this compound with a high degree of confidence.

The lack of dedicated analytical methods and reference standards for this compound means that it may be overlooked in routine environmental monitoring programs that focus on more well-known synthetic musks like galaxolide (B129953) (HHCB) and tonalide (B74961) (AHTN). Consequently, its environmental prevalence and potential for biotransformation remain largely unknown. Further research is needed to develop and validate specific analytical methods for this compound to enable a comprehensive assessment of its environmental impact.

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards "green chemistry" principles to minimize environmental impact. rasayanjournal.co.in For a compound like 1-(4-tert-butylphenyl)-2-methylbutan-1-one, this translates to developing synthetic pathways that are not only efficient in terms of yield but also utilize safer reagents and solvents, reduce energy consumption, and minimize waste generation. rasayanjournal.co.in

Current research in organic synthesis emphasizes the use of catalytic methods, multicomponent reactions, and alternative energy sources like microwave irradiation and ultrasonication to achieve these goals. rasayanjournal.co.in For instance, the traditional Friedel-Crafts acylation, a common method for synthesizing aryl ketones, often employs stoichiometric amounts of Lewis acids and halogenated solvents. Future research could focus on replacing these with reusable solid acid catalysts or developing catalytic, solvent-free reaction conditions. nih.gov Mechanochemistry, which involves reactions conducted by grinding solids together, presents another promising green alternative that can reduce or eliminate the need for solvents. nih.gov

Furthermore, the concept of "bioreplacement" could be explored, where starting materials derived from renewable feedstocks are used instead of petroleum-based ones. rsc.org While the direct synthesis of this compound from biological sources is a long-term goal, the development of biocatalytic steps in the synthesis could significantly improve its sustainability profile.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Potential Sustainable Synthesis
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Reusable solid acids, biocatalysts
Solvent Halogenated solvents (e.g., CH₂Cl₂)Greener solvents (e.g., ionic liquids), solvent-free conditions
Energy Conventional heatingMicrowave, ultrasound, mechanochemistry
Atom Economy ModerateHigh (e.g., through multicomponent reactions)
Waste Significant inorganic wasteMinimized waste streams

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and developing new transformations. For this compound, which possesses a chiral center adjacent to the carbonyl group, the stereochemical course of its reactions is of particular interest.

Future research will likely employ a combination of experimental and computational methods to elucidate the mechanisms of its key transformations. For example, kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable data on reaction pathways. koreascience.kr Computational chemistry, using techniques like Density Functional Theory (DFT), can be used to model transition states and predict the stereochemical outcomes of reactions, such as nucleophilic additions to the carbonyl group or the formation and reaction of its enolate.

Understanding the factors that control diastereoselectivity in reactions involving the chiral center is crucial. This knowledge can be leveraged to design highly stereoselective syntheses of desired products. For instance, studying the influence of different reagents, catalysts, and reaction conditions on the facial selectivity of the ketone will be a key area of investigation.

Application as a Chiral Synthon or Auxiliary in Asymmetric Synthesis

The presence of a stereocenter in this compound makes it a potentially valuable chiral building block, or "synthon," for the synthesis of more complex, enantiomerically pure molecules. researchgate.net Chiral ketones are important precursors to chiral alcohols, amines, and other functional groups found in many biologically active compounds.

Moreover, the molecule could be explored as a chiral auxiliary. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being cleaved from the molecule. wikipedia.orgspringerprofessional.de Well-known examples include Evans' oxazolidinones and camphorsultam. researchgate.netresearchgate.net To function as an effective chiral auxiliary, a compound must be readily available in enantiomerically pure form, be easily attached to and removed from the substrate, and exert a strong directing effect on the stereochemistry of the reaction. researchgate.net

Future research could investigate the derivatization of this compound to create effective chiral auxiliaries for various asymmetric transformations, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. researchgate.netspringerprofessional.de The bulky tert-butylphenyl group could provide the necessary steric hindrance to effectively shield one face of a reactive intermediate, leading to high levels of asymmetric induction. wikipedia.org

Development of Advanced Analytical Platforms for Comprehensive Profiling

As the synthesis and application of this compound and its derivatives advance, the need for sophisticated analytical methods for their characterization becomes paramount. This is particularly true for ensuring enantiomeric purity, which is critical in many applications.

Advanced analytical platforms, especially hyphenated techniques, are essential for comprehensive profiling. chromatographytoday.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. ajpaonline.comactascientific.com

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating and quantifying the enantiomers of this compound. numberanalytics.comwikipedia.org The development of new chiral stationary phases could lead to improved resolution and faster analysis times. wikipedia.org

Hyphenated Techniques:

GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for identifying and quantifying volatile compounds and their impurities. ajpaonline.com While standard GC-MS may not distinguish between enantiomers, its use with a chiral GC column can provide both separation and mass spectral data.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is suitable for less volatile or thermally sensitive derivatives of the target compound. chromatographytoday.com Coupling chiral HPLC with MS allows for the sensitive and selective detection of each enantiomer. numberanalytics.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique provides detailed structural information about separated compounds, which can be crucial for identifying unknown byproducts or metabolites. chromatographytoday.com

Future research in this area will focus on developing and validating robust analytical methods capable of detecting trace-level impurities and accurately determining the enantiomeric excess of this compound in various matrices. The use of multidimensional chromatography, which employs multiple separation columns with different selectivities, could also be explored for analyzing highly complex samples. numberanalytics.com

Q & A

Q. Methodological Recommendations :

  • Standardize assays using physiologically relevant solvents (e.g., cyclodextrin-based carriers).
  • Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and replicate across independent labs.

Basic: What computational approaches are used to predict the reactivity of this compound?

  • DFT Calculations : Gaussian or ORCA software models electron density distribution, revealing nucleophilic/electrophilic sites. For example, the ketone carbonyl is electrophilic (MEP ~−50 kcal/mol) .
  • Molecular Docking : AutoDock Vina predicts interactions with enzymes (e.g., COX-2), with scoring functions prioritizing binding poses near the tert-butyl moiety .

Table 2 : DFT-Calculated Reactivity Parameters

ParameterValue
HOMO Energy (eV)−6.8
LUMO Energy (eV)−1.2
Global Electrophilicity (ω)3.5 eV

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

Derivatives like 1-(4-Tert-butylphenyl)-3,3,4,4,4-pentafluorobutan-1-one exhibit:

  • Enhanced lipophilicity (logP increases by ~1.5 units) .
  • Metabolic stability : Fluorine atoms reduce CYP450-mediated oxidation .
  • Crystallinity : Fluorine’s electron-withdrawing effects stabilize crystal packing, improving diffraction quality .

Q. Synthetic Pathway :

Fluorination : Use SF₄ or Deoxo-Fluor to replace hydroxyl groups with fluorine.

Purification : Column chromatography (hexane:EtOAc 9:1) isolates fluorinated derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatile organic byproducts (e.g., acetyl chloride residues) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What strategies resolve discrepancies in reported NMR chemical shifts across studies?

  • Solvent Referencing : Ensure shifts are calibrated to TMS in the same solvent (CDCl₃ vs. DMSO-d₆).
  • Dynamic Effects : Variable tert-butyl rotation rates at different temperatures cause signal broadening; use high-field spectrometers (≥500 MHz) .
  • Paramagnetic Impurities : Chelex resin removes trace metals that distort shifts .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)-2-methylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)-2-methylbutan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.